Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate
Description
Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate is a carbamate derivative featuring a piperidine ring substituted with two fluorine atoms at the 3-position and a benzyloxycarbonyl (Cbz) protective group attached via a methylene linker. This compound is of interest in medicinal chemistry due to the structural versatility of the piperidine scaffold and the pharmacological relevance of fluorinated motifs, which often enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMLJOKRHDVQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme:
Benzyl chloroformate + (3,3-difluoropiperidin-4-yl)methylamine → Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate
Preparation Methods Analysis
Synthesis of the Amine Intermediate
The key precursor is the (3,3-difluoropiperidin-4-yl)methylamine, which can be synthesized via:
- Hydrogenation of corresponding nitro derivatives or
- Ring functionalization of piperidine derivatives with fluorinated substituents.
For example, a typical route involves the nucleophilic substitution of a suitable halogenated piperidine with a methylamine source, followed by fluorination at the 3,3-position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carbamate Formation
The carbamate is prepared by reacting benzyl chloroformate with the amine in an inert solvent such as dichloromethane (DCM) under basic conditions to neutralize the generated hydrochloric acid:
RNH2 + ClCO2C6H5 (benzyl chloroformate) → RNH-COOCH2Ph + HCl
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
- Solvent: Anhydrous DCM.
- Temperature: Typically maintained at 0°C to room temperature to control the exothermic reaction.
- Reaction time: 2-4 hours, monitored by TLC or HPLC.
Purification
Post-reaction, the mixture is washed with aqueous acid to remove residual amines, followed by organic extraction, drying over anhydrous magnesium sulfate, and purification via column chromatography or recrystallization.
Data Table: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Amine synthesis | Fluorination reagents (e.g., DAST) | DCM | -78°C to room temp | 24-48 hours | 65-75% | Selective fluorination at 3,3-position |
| Carbamate formation | Benzyl chloroformate, amine | DCM | 0°C to RT | 2-4 hours | 80-90% | Controlled addition to prevent overreaction |
| Purification | - | - | - | - | - | Column chromatography or recrystallization |
Industrial and Large-Scale Synthesis Considerations
For scale-up, continuous flow reactors are employed to enhance safety and reproducibility, particularly during fluorination and carbamate formation steps. Process optimization focuses on:
- Reaction temperature control to prevent side reactions.
- In-line purification to reduce impurities.
- Use of excess base to neutralize acid byproducts.
Reaction Mechanisms and Key Reactions
Fluorination of the Piperidine Ring
The fluorination at the 3,3-position involves nucleophilic substitution or electrophilic fluorination, often utilizing DAST or similar reagents, which selectively introduce fluorine atoms at tertiary carbon centers adjacent to nitrogen.
Carbamate Formation
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate that collapses to release chloride and form the carbamate linkage.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine ring is known to enhance binding affinity and selectivity, making the compound a valuable tool in biochemical studies. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition .
Comparison with Similar Compounds
Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
- Structure : Lacks fluorine substituents on the piperidine ring.
- Molecular Weight : 270.76 g/mol (vs. ~300–320 g/mol for the difluoro analog, estimated) .
- Key Differences : The absence of fluorine atoms reduces lipophilicity (lower logP) and may decrease metabolic stability compared to the difluoro derivative. The hydrochloride salt form enhances solubility in aqueous media.
Benzyl N-[(3S,4R)-3-Fluoropiperidin-4-yl]carbamate Hydrochloride
- Structure: Monofluoro substitution at the 3-position of the piperidine ring.
- Molecular Weight : ~300 g/mol (estimated).
- Key Differences: The single fluorine atom provides intermediate lipophilicity and electronic effects compared to the non-fluorinated and difluorinated analogs. Stereochemistry (3S,4R) may influence target binding selectivity .
Benzyl N-[4-Fluoro-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- Structure : Incorporates a boronate ester instead of a piperidine ring.
- Molecular Weight : 363.22 g/mol.
- Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in synthesis. The aromatic fluorine enhances electron-withdrawing effects, contrasting with the aliphatic fluorine in the target compound .
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
Key Observations :
- Fluorination at the piperidine 3-position increases molecular weight and lipophilicity compared to non-fluorinated analogs.
- The difluoro substitution likely enhances metabolic stability and membrane permeability relative to monofluoro or non-fluorinated derivatives .
Comparison with Other Carbamates
- Benzyl N-(5-Bromopentyl)carbamate : Synthesized via bromination of a hydroxypentyl precursor, highlighting the utility of halogenation in modifying linker regions .
- tert-Butyl Carbamates: Use of tert-butyl groups (e.g., ) instead of benzyl alters deprotection conditions (acid-labile vs. hydrogenolysis) .
Biological Activity
Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate (CAS Number: 1373503-09-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings surrounding its efficacy in various biological systems.
Chemical Structure and Properties
- Molecular Formula : C14H18F2N2O2
- Molecular Weight : 284.30 g/mol
- Chemical Structure : The compound features a benzyl group linked to a carbamate moiety and a difluorinated piperidine ring, which may enhance its biological activity through unique interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually conducted under anhydrous conditions to ensure the stability of the carbamate group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound can enhance binding affinity through strong hydrogen bonds and dipole interactions. Additionally, the carbamate group may participate in covalent bonding with target proteins, leading to stable complex formation .
Pharmacological Studies
Research has indicated that derivatives of piperidine, including this compound, exhibit significant activity against various biological targets. Notably, studies have shown that compounds with similar structures can act as inhibitors for enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to cancer and inflammation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- In Vitro Studies : Various studies have explored the effects of this compound on cell lines. For instance, compounds similar to this carbamate have shown promising results in inhibiting cancer cell proliferation through modulation of signaling pathways associated with cell growth and survival .
- Toxicological Assessment : Toxicity evaluations reveal that while some derivatives exhibit potent biological activity, they also maintain a favorable safety profile in mammalian models. For example, larvicidal activities were assessed with minimal cytotoxic effects on human peripheral blood mononuclear cells .
Q & A
Q. What are the common synthetic routes and key characterization techniques for Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate?
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A representative approach includes:
- Step 1 : Fluorination of the piperidine precursor using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups at the 3,3-positions .
- Step 2 : Protection of the amine group via carbamate formation using benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
- Step 3 : Purification via column chromatography and crystallization.
Q. Characterization Techniques :
Q. How does the stereochemistry of the difluoropiperidine ring influence the compound’s reactivity and biological activity?
The (3R,3R)- and (3S,3S)-stereoisomers exhibit distinct electronic and steric profiles:
- Reactivity : The equatorial positioning of fluorine atoms in the chair conformation reduces steric hindrance during nucleophilic substitution, enhancing reaction yields .
- Biological Activity : Stereochemistry affects binding to enzymes (e.g., proteases or kinases). For example, the (3R,3R)-configuration may improve affinity due to optimal hydrogen bonding with active-site residues .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing benzyl with tert-butyl carbamate) to isolate structural contributors to activity .
- Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell line viability to minimize variability .
- Structural Elucidation : Use X-ray co-crystallography to verify target binding modes and identify off-target interactions .
Q. How can crystallographic data (e.g., SHELX) be utilized to confirm molecular structure and intermolecular interactions?
- Structure Refinement : SHELXL refines atomic coordinates against diffraction data, resolving ambiguities in fluorine placement and piperidine ring puckering .
- Intermolecular Analysis : Hydrogen-bonding networks and π-stacking interactions between the benzyl group and aromatic residues can be visualized, informing stability and solubility profiles .
Q. What are the challenges in optimizing reaction conditions to improve yield and purity?
- Side Reactions : Competing N-debenzylation or over-fluorination requires strict temperature control (−78°C to 0°C) and inert atmospheres .
- Purification : Use reverse-phase HPLC to separate diastereomers or regioisomers, particularly when stereocenters are present .
Q. What in vitro assays are suitable for evaluating enzyme inhibitory effects?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or MAPK) at varying compound concentrations (1 nM–10 µM) .
- Protease Binding : Employ Förster Resonance Energy Transfer (FRET) substrates to measure IC₅₀ values in real-time .
Q. How to assess stability under physiological conditions, and what degradation products are observed?
Q. How to approach computational modeling for predicting binding modes and pharmacokinetic properties?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate interactions with target proteins (e.g., GPCRs), focusing on fluorine’s electrostatic contributions .
- ADMET Prediction : SwissADME or pkCSM models estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
